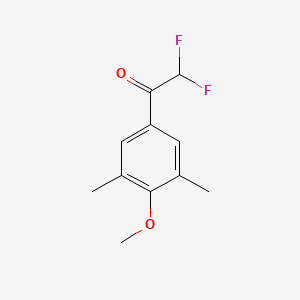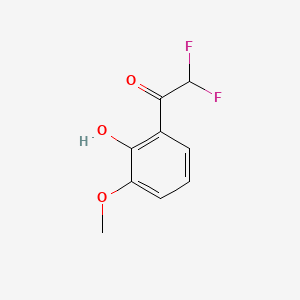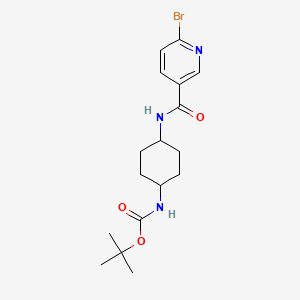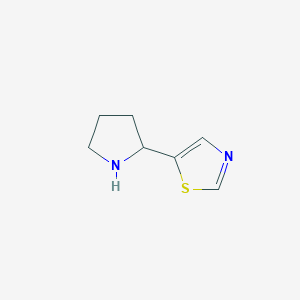
1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom attached to the benzodioxole ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the bromination of 1,3-benzodioxole followed by the introduction of the ethanone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzodioxole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed
Substitution: Various substituted benzodioxole derivatives.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
科学研究应用
1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug discovery and development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives .
相似化合物的比较
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: Lacks the bromine atom, leading to different reactivity and biological properties.
1-(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine: Contains a methylamine group instead of the ethanone group, resulting in different chemical and biological behavior.
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid:
Uniqueness
1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanone group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
71095-26-6 |
|---|---|
分子式 |
C9H7BrO3 |
分子量 |
243.05 g/mol |
IUPAC 名称 |
1-(6-bromo-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3H,4H2,1H3 |
InChI 键 |
GIFQNIVFKBAUFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1Br)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)


![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
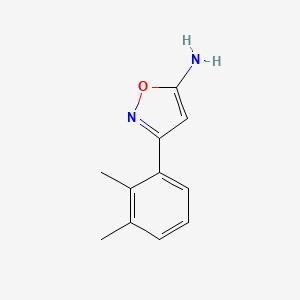

![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
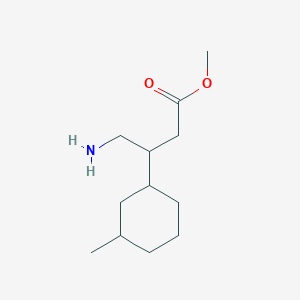
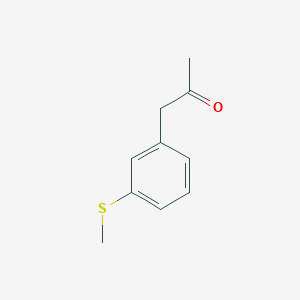
![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
